Capzimin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Capzimin is a selective inhibitor of proteasome isopeptidase Rpn11, a proteasomal deubiquitinase that is part of the proteasome 19S regulatory particle subunit. This compound has shown significant potential in cancer research due to its ability to block cell growth and induce apoptosis in various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Capzimin is synthesized through a series of chemical reactions involving quinoline-3-carboxamide derivatives. The synthetic route typically involves the formation of a disulfide bond between two quinoline-3-carboxamide molecules, resulting in the formation of this compound dimer. This dimer is then reduced to this compound using reducing agents such as dithiothreitol (DTT) or glutathione .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Capzimin undergoes various chemical reactions, including:

Reduction: The disulfide bond in this compound dimer is reduced to form this compound.

Substitution: this compound can undergo substitution reactions with other chemical groups to form derivatives with different properties.

Common Reagents and Conditions:

Reducing Agents: Dithiothreitol (DTT), glutathione.

Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG).

Major Products Formed:

This compound Dimer: Formed during the initial synthesis.

Reduced this compound: The active form of the compound used in research.

Scientific Research Applications

Capzimin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: this compound has shown potent anti-cancer activity by inhibiting proteasome function, leading to the stabilization of proteasome substrates and induction of apoptosis in cancer cells

Proteostasis Regulation: this compound is used to study the regulation of protein homeostasis and the role of proteasomes in cellular processes.

Drug Development: this compound serves as a lead compound for the development of new proteasome inhibitors with potential therapeutic applications.

Mechanism of Action

Capzimin exerts its effects by selectively inhibiting the proteasome isopeptidase Rpn11. This inhibition prevents the removal of polyubiquitin chains from substrates, leading to the stabilization of polyubiquitinated proteins and induction of an unfolded protein response. This ultimately results in the blockage of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.

Carfilzomib: Another proteasome inhibitor with a similar mechanism of action.

Ixazomib: An oral proteasome inhibitor used in cancer therapy.

Comparison: Capzimin is unique in its selective inhibition of Rpn11, whereas other proteasome inhibitors like Bortezomib, Carfilzomib, and Ixazomib target the β5 active sites in the proteasome core particle. This selectivity makes this compound a valuable tool for studying the specific role of Rpn11 in proteostasis and cancer .

Biological Activity

Capzimin is a novel small-molecule inhibitor specifically targeting the proteasome isopeptidase Rpn11, which plays a crucial role in protein degradation within cells. This compound has garnered attention due to its potent biological activity, particularly in cancer therapy, where proteasome inhibition can induce apoptosis in malignant cells.

This compound operates primarily by inhibiting the 19S regulatory particle of the proteasome, specifically targeting the Rpn11 subunit. This inhibition leads to the stabilization of polyubiquitinated substrates, which are typically degraded by the proteasome. By preventing this degradation, this compound induces an unfolded protein response (UPR) , triggering cellular stress that can lead to apoptosis in cancer cells.

- Selectivity : this compound exhibits a remarkable selectivity profile, showing over 5-fold selectivity for Rpn11 compared to related JAMM proteases and significantly lower activity against other metalloenzymes. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy .

Biological Activity Data

The following table summarizes the biological activity of this compound across various cancer cell lines:

| Cell Line | GI50 (μM) | Mechanism |

|---|---|---|

| K562 (Leukemia) | 0.67 | Induces apoptosis via UPR |

| SR (Leukemia) | 1.0 | Stabilizes ubiquitinated proteins |

| NCI-H460 (Lung Cancer) | 0.7 | Inhibits proliferation and induces DNA damage |

| MCF7 (Breast Cancer) | 1.0 | Triggers apoptotic pathways |

These values indicate that this compound can effectively inhibit cell growth at micromolar concentrations, making it a promising candidate for further development in cancer therapies .

In Vitro Studies

In vitro assays demonstrated that treatment with this compound led to significant accumulation of ubiquitinated proteins in HeLa cells expressing a proteasome reporter (Ub G76V-GFP). The compound exhibited an IC50 value of 0.6 μM, indicating its potency in stabilizing these substrates and blocking proteasome function .

Additionally, this compound facilitated the formation of aggresomes—cellular structures formed when proteasome function is impaired—highlighting its role in disrupting normal protein homeostasis .

Induction of Apoptosis

Immunoblotting analyses showed that this compound treatment resulted in the activation of caspases and DNA damage markers, confirming its ability to induce apoptosis in treated cells. Specifically, increased levels of phosphorylated histone H2AX were observed, indicating DNA damage as a consequence of proteotoxic stress induced by this compound .

Comparative Analysis with Other Inhibitors

When compared to other proteasome inhibitors like bortezomib, this compound induced a stronger UPR response but was less potent than the p97 inhibitor CB5083. This suggests that while this compound is effective, it may be used in combination with other agents to enhance therapeutic outcomes .

Future Directions

The development of derivatives such as This compound-PROTAC aims to leverage the unique properties of this compound within a new therapeutic framework. This approach combines this compound's inhibitory effects with targeted degradation strategies to selectively eliminate cancerous cells while sparing healthy tissues .

Properties

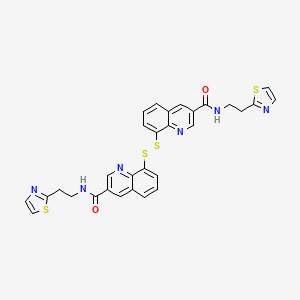

IUPAC Name |

N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N6O2S4/c37-29(33-9-7-25-31-11-13-39-25)21-15-19-3-1-5-23(27(19)35-17-21)41-42-24-6-2-4-20-16-22(18-36-28(20)24)30(38)34-10-8-26-32-12-14-40-26/h1-6,11-18H,7-10H2,(H,33,37)(H,34,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEOHKZPZKEZCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)NCCC5=NC=CS5)C(=O)NCCC6=NC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N6O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.